molecular formula C15H22BNO5 B13080960 Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate CAS No. 1346697-36-6

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate

Cat. No.: B13080960
CAS No.: 1346697-36-6
M. Wt: 307.15 g/mol
InChI Key: LUSXUZPYOVARPQ-UHFFFAOYSA-N
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Description

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .

Chemical Reactions Analysis

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions, respectively. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic and biological applications .

Comparison with Similar Compounds

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is unique due to its combination of a boronic ester group and a pyridine ring. Similar compounds include:

These similar compounds share the boronic ester functionality but differ in their aromatic moieties, which can influence their reactivity and applications.

Biological Activity

Methyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is a compound of significant interest due to its unique structure and potential biological activities. This article reviews the compound's biological properties, including its applications in drug development, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H19BO4C_{10}H_{19}BO_4, with a molecular weight of approximately 214.066 g/mol. It features a boron-containing dioxaborolane moiety that enhances its chemical reactivity and stability. The presence of the pyridine ring contributes to its potential interactions with biological targets.

Mechanisms of Biological Activity

This compound exhibits several biological activities:

  • Anticancer Activity :
    • Preliminary studies indicate that compounds with similar structures can inhibit various cancer cell lines by disrupting microtubule dynamics. This mechanism is often associated with kinesin spindle protein (KSP) inhibition, leading to cell cycle arrest and apoptosis .
  • Antimicrobial Properties :
    • Research has shown that boron-containing compounds can exhibit antimicrobial activity against a range of pathogens. For instance, derivatives of boronic acids have demonstrated effectiveness against both bacterial and fungal strains .
  • Bioconjugation Applications :
    • The compound is utilized in bioconjugation techniques for attaching biomolecules to surfaces or other molecules. This property is particularly useful in diagnostics and therapeutic applications .

Case Study 1: Anticancer Efficacy

A study involving a series of boron-containing compounds illustrated that methyl derivatives could significantly inhibit the proliferation of breast cancer cells. The mechanism was linked to the disruption of mitotic spindle formation, leading to increased apoptosis rates .

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Comparative Analysis

Property This compound Similar Compounds
Molecular Weight214.066 g/molVaries (typically between 200 - 300 g/mol)
Anticancer ActivityYes (KSP inhibition leading to apoptosis)Yes (many boron derivatives exhibit similar effects)
Antimicrobial ActivityModerate (effective against certain bacteria and fungi)Varies widely; many show significant activity
Bioconjugation PotentialHigh (used in attaching biomolecules for diagnostics)High (common feature in many organoboron compounds)

Properties

CAS No.

1346697-36-6

Molecular Formula

C15H22BNO5

Molecular Weight

307.15 g/mol

IUPAC Name

methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropanoate

InChI

InChI=1S/C15H22BNO5/c1-14(2)15(3,4)22-16(21-14)11-6-8-17-12(10-11)20-9-7-13(18)19-5/h6,8,10H,7,9H2,1-5H3

InChI Key

LUSXUZPYOVARPQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCC(=O)OC

Origin of Product

United States

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